N-(3-aminopropyl)-3-methylfuran-2-carboxamide

Carbonic anhydrase inhibition Binding affinity Biochemical screening

Researchers requiring exact stoichiometric control often face purity discrepancies that invalidate conjugation assays. N-(3-Aminopropyl)-3-methylfuran-2-carboxamide (CAS 681837-56-9) eliminates this risk. - Supplied at 95% purity, confirmed by HPLC/NMR, ensuring reliable molar calculations for amine-reactive conjugations. - Documented human CA II binding affinity (Kd = 18.4 µM) supports its use as a validated fragment in drug discovery or as a high-throughput screening control. - Free primary amine terminus reacts with NHS-esters and carboxylic acids, enabling efficient library synthesis without additional deprotection.

Molecular Formula C9H14N2O2
Molecular Weight 182.223
CAS No. 681837-56-9
Cat. No. B2488082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-aminopropyl)-3-methylfuran-2-carboxamide
CAS681837-56-9
Molecular FormulaC9H14N2O2
Molecular Weight182.223
Structural Identifiers
SMILESCC1=C(OC=C1)C(=O)NCCCN
InChIInChI=1S/C9H14N2O2/c1-7-3-6-13-8(7)9(12)11-5-2-4-10/h3,6H,2,4-5,10H2,1H3,(H,11,12)
InChIKeyFSVZRKHUXDCFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Aminopropyl)-3-methylfuran-2-carboxamide: Product Overview


N-(3-Aminopropyl)-3-methylfuran-2-carboxamide (CAS 681837-56-9) is a heterocyclic amide building block characterized by a 3-methylfuran-2-carboxamide core and a 3-aminopropyl side chain. Its molecular formula is C9H14N2O2 with a molecular weight of 182.22 g/mol . This compound exists as a free base and is typically supplied at 95% purity for research use . The furan ring provides aromatic stability while the primary amine terminus offers a reactive handle for further conjugation or salt formation.

N-(3-Aminopropyl)-3-methylfuran-2-carboxamide vs. Analogs


Within the furan-2-carboxamide chemical space, subtle structural variations profoundly alter molecular recognition, physicochemical behavior, and biological activity. The 3-methyl substitution pattern, aminopropyl chain length, and furan ring connectivity collectively define a unique interaction profile that distinguishes N-(3-aminopropyl)-3-methylfuran-2-carboxamide from its unsubstituted, regioisomeric, and homologated analogs. Generic substitution with N-(3-aminopropyl)furan-2-carboxamide (lacking the 3-methyl group), N-(3-aminopropyl)-3-furancarboxamide (altered ring connectivity), or N-ethyl-3-methylfuran-2-carboxamide (shorter amine chain) would alter key parameters including lipophilicity (LogP), hydrogen-bonding capacity, and target-binding geometry, thereby compromising experimental reproducibility and functional outcomes .

N-(3-Aminopropyl)-3-methylfuran-2-carboxamide: Quantitative Evidence


Carbonic Anhydrase II Binding Affinity

The target compound demonstrates measurable binding to human carbonic anhydrase II (CA II) with a Kd of 18.4 µM as determined by nanoESI-MS [1]. This affinity profile is expected to differ from that of N-(3-aminopropyl)furan-2-carboxamide (CAS 116784-81-7), which lacks the 3-methyl substituent and would exhibit altered hydrophobic interactions within the enzyme active site. The methyl group increases steric bulk and modulates π-stacking potential, which can shift binding thermodynamics and target selectivity [2].

Carbonic anhydrase inhibition Binding affinity Biochemical screening

Lipophilicity: Free Base vs. Hydrochloride Salt

The free base form (CAS 681837-56-9) exhibits a calculated LogP of -0.116 to 0.667 , whereas its hydrochloride salt (CAS 1333988-66-1) shows a LogP of 0.037 . This ~0.6–0.8 LogP differential translates to a ~4–6 fold change in octanol-water partition coefficient, directly impacting aqueous solubility and membrane permeability. Researchers requiring higher aqueous solubility for biological assays should select the free base, while those needing enhanced organic solubility for chemical transformations may prefer the salt form.

Physicochemical profiling Solubility Permeability

Regioisomeric Specificity of Furan Carboxamides

The 2-carboxamide substitution pattern on the furan ring (as in CAS 681837-56-9) is distinct from the 3-carboxamide regioisomer (CAS 1016504-92-9). Studies on anthra[2,3-b]furancarboxamides demonstrate that furan-2-carboxamides exhibit fundamentally different cytotoxicity profiles, DNA intercalation capacity, and topoisomerase I inhibition compared to furan-3-carboxamides [1]. The 2-carboxamide orientation allows specific hydrogen-bonding interactions with conserved residues (e.g., Tyr62 and Asp79) in bacterial LuxR-type receptors, as revealed by molecular docking [2]. Such regioisomer-dependent activity underscores the necessity of procuring the exact 2-carboxamide isomer for target engagement studies.

Regioisomerism Molecular recognition Drug design

Aminopropyl Spacer Length and Binding Geometry

The 3-aminopropyl side chain in the target compound provides a specific distance between the furan-carboxamide head group and the primary amine tail. Binding data for N-(3-aminopropyl)-3-methylfuran-2-carboxamide shows measurable CA II affinity (Kd 18.4 µM) [1]. In contrast, related furan-2-carboxamides with shorter (ethyl) or longer (butyl) amine linkers exhibit altered binding modes due to mismatched hydrogen-bonding geometries. Class-level SAR studies on furan-2-carboxamides indicate that the optimal aminoalkyl chain length for engaging conserved active-site residues is 3–4 carbon atoms . Substituting the aminopropyl chain with an ethyl group (as in CAS 1090910-14-7) would reduce conformational flexibility and potentially abolish key interactions.

Linker length optimization Binding mode SAR

Batch-to-Batch Purity and Analytical Validation

Commercial suppliers provide N-(3-aminopropyl)-3-methylfuran-2-carboxamide (CAS 681837-56-9) at a standardized purity of 95% with batch-specific analytical certificates including NMR, HPLC, and GC traces . This level of characterization ensures that researchers receive a consistent material for reproducible synthesis or biological evaluation. In contrast, less common analogs (e.g., N-ethyl-3-methylfuran-2-carboxamide, CAS 1090910-14-7) may be available only at lower purities or without comprehensive analytical documentation, introducing variability in experimental outcomes. The target compound's established supply chain and rigorous QC make it a reliable choice for multi-step synthetic campaigns.

Quality control Purity Reproducibility

N-(3-Aminopropyl)-3-methylfuran-2-carboxamide: Application Scenarios


Carbonic Anhydrase II Inhibitor Screening

The compound's verified binding affinity (Kd = 18.4 µM) to human CA II [1] supports its use as a starting point for fragment-based drug discovery or as a control in high-throughput screens for novel CA inhibitors. Researchers should prioritize this exact compound over unsubstituted analogs to maintain the methyl group's hydrophobic contributions to binding.

Amide Coupling and Bioconjugation

The free primary amine enables straightforward conjugation to carboxylic acids, activated esters, or NHS-functionalized probes. The compound's 95% purity and documented analytical data ensure accurate molar calculations for stoichiometry-sensitive reactions, making it suitable for the synthesis of more complex furan-based libraries.

Physicochemical Property Optimization

With a LogP of -0.12 to 0.67 , this compound serves as a hydrophilic reference point for evaluating how methyl substitution and amine chain length modulate lipophilicity in furan-2-carboxamide series. It can be used as a benchmark in permeability and solubility assays.

Antibiofilm and Quorum Sensing Research

Class-level evidence indicates that furan-2-carboxamides exhibit antibiofilm activity against Pseudomonas aeruginosa (up to 58% inhibition) via LasR receptor engagement [2]. The target compound, with its 3-methyl and 3-aminopropyl features, provides a scaffold for structure-activity relationship (SAR) exploration in anti-virulence programs.

Technical Documentation Hub

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15 linked technical documents
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